Terephthalic acid, phenyl propyl ester

Catalog No.
S15071724
CAS No.
63663-16-1
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalic acid, phenyl propyl ester

CAS Number

63663-16-1

Product Name

Terephthalic acid, phenyl propyl ester

IUPAC Name

4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-2-12-20-16(18)13-8-10-14(11-9-13)17(19)21-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3

InChI Key

SWCRBLYVGHEMHS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Terephthalic acid, phenyl propyl ester is an organic compound with the molecular formula C17H16O4C_{17}H_{16}O_{4} and a molecular weight of approximately 284.31 g/mol. This compound is classified as an aromatic ester, derived from terephthalic acid and phenyl propanol. Its structure features a phenyl group attached to a propyl chain, which is in turn esterified with terephthalic acid. The compound is notable for its physical properties, including its solubility in organic solvents and its potential applications in various fields such as materials science and pharmaceuticals .

Typical of esters:

  • Esterification: The formation of the ester occurs through the reaction of terephthalic acid with phenyl propanol, typically in the presence of a catalyst such as sulfuric acid.
  • Hydrolysis: Under acidic or basic conditions, this ester can be hydrolyzed back into terephthalic acid and phenyl propanol.
  • Transesterification: This reaction can also occur when the ester reacts with another alcohol, leading to the exchange of the alkoxy group.

These reactions are fundamental to modifying the compound for various applications or for further chemical synthesis .

The synthesis of terephthalic acid, phenyl propyl ester can be achieved through several methods:

  • Direct Esterification: This method involves reacting terephthalic acid with phenyl propanol in the presence of an acid catalyst. The reaction typically requires heat to drive off water formed during the process.
  • Transesterification: This method involves the reaction of a pre-existing terephthalate with phenyl propanol, often facilitated by a base catalyst.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields by providing uniform heating .

Terephthalic acid, phenyl propyl ester has several potential applications:

  • Polymer Production: It can serve as a monomer in the synthesis of polyesters and other polymeric materials.
  • Plasticizers: Due to its properties, it may be used as a plasticizer in various plastic formulations.
  • Pharmaceuticals: Its unique structure may allow it to be explored for drug delivery systems or as an intermediate in pharmaceutical synthesis .

Several compounds share structural similarities with terephthalic acid, phenyl propyl ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Terephthalic AcidC8H6O4C_{8}H_{6}O_{4}Base compound; forms various esters
Bis(4-propylphenyl) TerephthalateC26H26O4C_{26}H_{26}O_{4}Contains two propylphenyl groups; higher molecular weight
Terephthalic Acid, 4-methylthiophenyl Propyl EsterC18H18O4SC_{18}H_{18}O_{4}SContains a thiophenol moiety; different functional group
Terephthalic Acid, Bis-(4-hexyl-phenyl) EsterC32H38O4C_{32}H_{38}O_{4}Larger alkyl chain; increases hydrophobicity

Terephthalic acid, phenyl propyl ester stands out due to its specific combination of functional groups that may impart unique physical and chemical properties compared to these similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

284.10485899 g/mol

Monoisotopic Mass

284.10485899 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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